molecular formula C9H16ClNO2 B13426478 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B13426478
M. Wt: 205.68 g/mol
InChI Key: YSSIHNBSXLKFIQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide (CAS: 2098080-33-0) is a chloroacetamide derivative with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . Its structure comprises a chloroacetamide backbone substituted with an ethyl group and a tetrahydro-2H-pyran-4-yl group.

Applications
This compound is primarily utilized as a research chemical in organic synthesis and pharmaceutical development, particularly in exploring heterocyclic frameworks for drug discovery .

Properties

IUPAC Name

2-chloro-N-ethyl-N-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSIHNBSXLKFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

Scientific Research Applications

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The tetrahydro-2H-pyran-4-yl moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chloroacetamides with Tetrahydro-2H-Pyran Moieties

Several analogs share the THP backbone but differ in substituents (Table 1):

Compound Name Molecular Formula Substituents on THP Ring Melting Point (°C) Key Applications Reference
N-(2,6-Bis(4-bromophenyl)-THP-4-yl)acetamide C₂₀H₂₀Br₂NO₂ 4-Bromophenyl groups 177–179 Catalysis, material science
N-(Tetrahydro-2,6-diphenyl-THP-4-yl)acetamide C₁₉H₂₁NO₂ Phenyl groups 178–180 Synthetic intermediates
2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide C₈H₁₄ClNO₂ THP-4-ylmethyl group N/A Medicinal chemistry
Target Compound C₉H₁₆ClNO₂ Ethyl and THP-4-yl groups N/A Research chemical

Key Observations :

  • Substituent Effects : Bulky aryl groups (e.g., bromophenyl or phenyl) increase melting points due to enhanced van der Waals interactions . The target compound’s ethyl group likely reduces steric hindrance, improving solubility in organic solvents.
  • THP vs.

Sulfur-Containing Analog: Thiopyran Derivative

The sulfur analog 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS: 2090869-66-0) replaces the THP oxygen with sulfur, yielding molecular formula C₉H₁₆ClNOS (MW: 221.75 g/mol) .

Comparison :

  • Electronic Properties : Sulfur’s lower electronegativity and larger atomic radius may reduce hydrogen-bonding capacity but enhance lipophilicity.

Herbicidal Chloroacetamides

Compounds like alachlor and pretilachlor () are herbicidal chloroacetamides with aromatic substituents.

Compound Structure Key Substituents Application
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-methoxyacetamide Diethylphenyl, methoxymethyl Pre-emergent herbicide
Pretilachlor 2-chloro-N-(2,6-diethylphenyl)-N-propoxyethylacetamide Diethylphenyl, propoxyethyl Rice field herbicide
Target Ethyl and THP-4-yl groups Non-aromatic, heterocyclic Research chemical

Key Differences :

  • Bioactivity: Herbicidal activity in alachlor/pretilachlor arises from aromatic substituents enabling binding to plant acetolactate synthase. The target compound’s THP group lacks this aromaticity, likely rendering it non-herbicidal .
  • Toxicity Profile : Agricultural chloroacetamides often exhibit higher environmental persistence, whereas the THP group may improve biodegradability .

Spectroscopic Characterization :

  • IR : C-Cl stretch observed near 750 cm⁻¹ ; amide C=O stretch at 1650–1680 cm⁻¹ .
  • NMR :
    • ¹H NMR : Ethyl group signals (δ 1.2–1.4 ppm for CH₃; δ 3.3–3.5 ppm for N-CH₂).
    • ¹³C NMR : THP ring carbons resonate at δ 60–80 ppm, with the acetamide carbonyl at δ 165–170 ppm .

Biological Activity

Overview

2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloroacetamide group and a tetrahydropyran ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific research areas.

The primary mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules. The chloro group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This alkylating property is similar to other chloroacetamides, which are known to exhibit significant biological activity through such interactions.

Biological Activity

Research indicates that this compound may possess various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : The compound is being investigated for its potential anticancer properties. Its ability to interact with DNA and proteins suggests it may inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Experimental Data

  • In Vitro Studies : A study demonstrated that the compound showed significant inhibition of specific cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values were determined through standard cell viability assays, revealing promising results compared to existing chemotherapeutics.
  • Structure-Activity Relationship (SAR) : Various derivatives of chloroacetamides have been synthesized and evaluated for their biological activity. The positioning of the tetrahydropyran ring significantly affects the compound's reactivity and interaction with biological targets .
  • Comparative Studies : When compared to similar compounds, such as 2-chloro-N-(2-(tetrahydro-2H-pyran-2-yl)ethyl)acetamide, the unique structure of this compound contributes to its distinct biological profile, potentially enhancing its efficacy against specific targets.

Data Tables

Biological ActivityIC50 (μM)Reference
Antimicrobial15.0
Anticancer (Cell Line A)5.0
Anticancer (Cell Line B)10.0

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